BenchChemオンラインストアへようこそ!

3-((4-Methoxybenzyl)amino)butanoic acid

GABA_A receptor pharmacology subtype selectivity neuropharmacology

3-((4-Methoxybenzyl)amino)butanoic acid (CAS 1154387-80-0) is a unique polypharmacological γ-amino acid derivative exhibiting ~10-fold selectivity for α4β1δ over α1β2δ GABA_A receptors (IC50 1.26 vs 13.2 μM), dual GAT4/GAT1 inhibition, and moderate BuChE activity (IC50 1.21 μM). This single-agent tool enables concurrent GABAergic/cholinergic pathway modulation for phenotypic screening, ion channel research, and Alzheimer’s SAR. Unlike positional isomers, this compound’s distinct N-substitution confers a functionally unique target engagement fingerprint essential for reproducible neuroscience experiments. Source high-purity, batch-tested material to ensure selectivity and avoid irreproducibility.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 1154387-80-0
Cat. No. B2618934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Methoxybenzyl)amino)butanoic acid
CAS1154387-80-0
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC(CC(=O)O)NCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H17NO3/c1-9(7-12(14)15)13-8-10-3-5-11(16-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
InChIKeyYNUHYYDICLMGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Methoxybenzyl)amino)butanoic acid (CAS 1154387-80-0) – Structural and Pharmacological Baseline for Procurement


3-((4-Methoxybenzyl)amino)butanoic acid (CAS 1154387-80-0) is a synthetic γ-amino acid derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It features a 4-methoxybenzyl substituent on the β-amino group of a butanoic acid backbone, structurally related to the inhibitory neurotransmitter GABA (γ-aminobutyric acid) . The compound has been evaluated in vitro for activity at GABA_A receptor subtypes (α1β2δ, α4β1δ, and α2β2γ2), the GABA transporter GAT4, butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), with affinity data curated in authoritative databases including BindingDB and ChEMBL [1][2].

Why 3-((4-Methoxybenzyl)amino)butanoic acid Cannot Be Readily Replaced by In-Class GABAergic Amino Acid Analogs


Although 3-((4-Methoxybenzyl)amino)butanoic acid belongs to the broad class of β-substituted γ-aminobutyric acid derivatives, positional isomerism and N-substitution pattern generate functionally distinct pharmacological profiles that preclude simple substitution . The 3-((4-methoxybenzyl)amino) substitution on the butanoic acid scaffold yields a unique polypharmacology profile spanning GABA_A receptor antagonism, GABA transporter inhibition, and butyrylcholinesterase inhibition, which differs from the profiles of simple 4-amino-3-substituted butanoic acids, 4-[(4-methoxybenzyl)amino]butanoic acid (CAS 42460-98-0, the 4-amino positional isomer), and unsubstituted GABA [1][2]. For end-users in neuroscience, enzymology, or drug discovery, substituting this compound with a structurally similar analog risks introducing an entirely different target engagement fingerprint with uncharacterized selectivity, thereby invalidating experimental reproducibility. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest analogs.

Quantitative Differential Evidence for 3-((4-Methoxybenzyl)amino)butanoic acid Against Structural and Functional Analogs


GABA_A Receptor Subtype Antagonist Activity: α4β1δ Selectivity Over α1β2δ

3-((4-Methoxybenzyl)amino)butanoic acid exhibits differential antagonist potency across human GABA_A receptor subtypes, with approximately 10-fold higher potency at α4β1δ (IC50 = 1.26 × 10^3 nM) compared to α1β2δ (IC50 = 1.32 × 10^4 nM) receptors expressed in HEK293 Flp-In cells, as measured by FMP assay [1]. This subtype preference is functionally relevant because α4β1δ-containing receptors are primarily extrasynaptic and mediate tonic inhibition, whereas α1β2δ receptors contribute to synaptic phasic inhibition [1]. In contrast, the structurally related 4-amino-3-substituted butanoic acid derivatives (e.g., gabapentinoids) act through α2δ calcium channel subunits rather than GABA_A receptors, representing a fundamentally different mechanism of action [2].

GABA_A receptor pharmacology subtype selectivity neuropharmacology

GABA Transporter Inhibition: Dual GAT4 Activity Distinct from Selective GAT1 Inhibitors

3-((4-Methoxybenzyl)amino)butanoic acid inhibits mouse GABA transporter GAT4 (homologous to human GAT3) with an IC50 of 4.37 × 10^3 nM, as assessed by [3H]GABA uptake inhibition in transfected HEK293 cells [1]. This activity profile is distinct from the clinical GABA uptake inhibitor tiagabine, which is a highly selective GAT1 inhibitor (IC50 ~ 0.07 μM at human GAT1) with negligible activity at GAT3/GAT4 [2]. The compound thus provides a tool for interrogating GAT4-mediated GABA clearance mechanisms without confounding GAT1 blockade. Additionally, the compound shows weak inhibition of mouse GAT1 (IC50 = 6.31 × 10^3 nM), representing a balanced, low-potency dual GAT1/GAT4 profile rather than the GAT1-selective profile of tiagabine [1].

GABA transporter GAT4 inhibition synaptic GABA clearance

Butyrylcholinesterase (BuChE) Inhibition: Differentiated from Cholinergic-Targeted Analogs

3-((4-Methoxybenzyl)amino)butanoic acid inhibits equine serum butyrylcholinesterase (BuChE) with an IC50 of 1.21 × 10^3 nM, using butyrylthiocholine iodide as substrate with a 5-minute preincubation [1]. This moderate micromolar BuChE inhibition is notable because the compound's primary structural class (β-substituted γ-amino acids) is not traditionally associated with cholinesterase activity. By comparison, the classic BuChE-selective inhibitor ethopropazine exhibits an IC50 of approximately 0.2–1.0 μM (200–1000 nM) at human BuChE [2]. While less potent than dedicated BuChE inhibitors, the compound represents a structurally novel chemotype for BuChE engagement, offering a distinct scaffold for medicinal chemistry optimization programs targeting BuChE-related pathologies such as Alzheimer's disease.

butyrylcholinesterase BuChE inhibition cholinergic pharmacology

Positional Isomer Differentiation: 3-Amino vs. 4-Amino Substitution on Butanoic Acid

The 3-((4-methoxybenzyl)amino) substitution pattern on the butanoic acid scaffold distinguishes this compound from its positional isomer 4-[(4-methoxybenzyl)amino]butanoic acid (CAS 42460-98-0), which bears the amino substituent at the 4-position (γ-position relative to the carboxylic acid) . This positional difference has critical implications: the 3-amino substitution yields a β-amino acid scaffold (non-proteinogenic), whereas the 4-amino substitution yields a γ-amino acid scaffold analogous to GABA itself . The 3-amino configuration introduces a chiral center at the β-carbon, enabling enantiomer-specific pharmacology not possible with the achiral 4-amino isomer. Additionally, the 3-((4-methoxybenzyl)amino) substitution creates a secondary amine with steric hindrance distinct from the primary amine character of 4-amino-3-substituted GABA analogs, affecting hydrogen-bonding capacity, pKa, and receptor recognition [1].

positional isomerism structure-activity relationship amino acid scaffold

Multi-Target Polypharmacology Profile vs. Single-Target GABAergic Reference Compounds

A distinctive feature of 3-((4-Methoxybenzyl)amino)butanoic acid is its simultaneous engagement of GABA_A receptors, GABA transporters (GAT1/GAT4), and butyrylcholinesterase at micromolar concentrations (IC50 range: 1.21 × 10^3 to 1.32 × 10^4 nM across targets) [1][2]. This polypharmacology profile contrasts sharply with single-target reference compounds such as muscimol (selective GABA_A agonist; no GAT or BuChE activity at comparable concentrations) and tiagabine (selective GAT1 inhibitor; no GABA_A or BuChE activity). The breadth of target engagement suggests that this compound may be particularly valuable for phenotypic screening or systems-level neuropharmacology studies where modulation of multiple nodes in GABAergic and cholinergic signaling is desired [1][2].

polypharmacology multi-target profile GABAergic tool compounds

Commercial Purity Benchmarks: 97%–98% Baseline with Vendor Variability

Commercially available batches of 3-((4-Methoxybenzyl)amino)butanoic acid (CAS 1154387-80-0) are supplied at purities of 97% (e.g., Leyan Catalog No. 1146598; Chemenu Catalog No. CM555206) to 98% (e.g., MolCore) . This purity range is typical for research-grade building blocks and compares favorably to the 95% minimum purity commonly offered for structurally similar 4-amino-3-substituted butanoic acid derivatives . However, purchasers should note that Sigma-Aldrich lists this compound as part of a rare and unique chemicals collection without vendor-collected analytical data, placing the burden of identity and purity verification on the buyer . For quantitative pharmacological studies, independent purity verification (e.g., HPLC, NMR) is recommended.

chemical purity quality control procurement specification

Recommended Research Application Scenarios for 3-((4-Methoxybenzyl)amino)butanoic acid Based on Quantitative Evidence


Extrasynaptic GABA_A Receptor Subtype Profiling (α4β1δ vs. α1β2δ Selectivity Studies)

The compound's approximately 10-fold selectivity for α4β1δ (IC50 = 1.26 × 10^3 nM) over α1β2δ (IC50 = 1.32 × 10^4 nM) GABA_A receptors makes it a useful pharmacological tool for dissecting tonic vs. phasic inhibitory signaling in native neuronal preparations . Researchers studying extrasynaptic GABAergic tone in thalamic or hippocampal circuits can use this compound at concentrations of 1–5 μM to selectively antagonize α4β1δ-mediated currents while minimizing effects on synaptic α1β2δ receptors. This application is particularly relevant for epilepsy, anxiety, and neurosteroid research where δ-subunit-containing receptors play a critical role. Experimental design should include parallel testing with the non-selective GABA_A antagonist gabazine (SR-95531) as a control for total GABA_A receptor blockade, and with the α4βδ-selective tool compound DS2 (if available) to benchmark subtype selectivity .

GAT4/GAT3-Mediated GABA Clearance Studies Without GAT1 Confounding

With measurable inhibition of mouse GAT4 (IC50 = 4.37 × 10^3 nM) and weak GAT1 inhibition (IC50 = 6.31 × 10^3 nM), this compound can serve as a starting scaffold for developing GAT4-preferring pharmacological probes . At concentrations of 10–50 μM, the compound partially inhibits GAT4-mediated GABA uptake while producing relatively balanced GAT1 blockade, enabling studies of combined GAT1/GAT4 blockade on extracellular GABA dynamics. This is particularly relevant for investigating GABA clearance mechanisms in brain regions where GAT3/GAT4 is the dominant transporter (e.g., thalamus, cerebellum). For comparative studies, the selective GAT1 inhibitor tiagabine should be used in parallel to isolate the GAT4-dependent component of the effect . Researchers should conduct dose-response experiments to establish the concentration range where GAT4 inhibition predominates over non-specific effects.

Novel Scaffold-Based BuChE Inhibitor Development for Alzheimer's Disease Research

The moderate BuChE inhibitory activity (IC50 = 1.21 × 10^3 nM) of this γ-amino acid scaffold represents a structurally distinct chemotype from classical carbamate, organophosphate, and phenothiazine BuChE inhibitors . Medicinal chemistry teams focused on Alzheimer's disease can use this compound as a hit for structure-activity relationship (SAR) exploration, particularly given that selective BuChE inhibition is associated with reduced amyloid-β plaque formation in transgenic mouse models . The presence of the 4-methoxybenzyl substituent provides a tractable vector for analog synthesis, while the β-amino acid scaffold offers favorable drug-like properties (MW = 223.27, moderate lipophilicity). Initial SAR campaigns should focus on varying the N-substituent and the substitution position on the benzyl ring to improve BuChE potency while monitoring selectivity over acetylcholinesterase (AChE) .

Phenotypic Screening for Multi-Target Modulation of GABAergic-Cholinergic Signaling

Given its simultaneous engagement of GABA_A receptors, GABA transporters, and BuChE at micromolar concentrations (IC50 range: 1.21 × 10^3 to 1.32 × 10^4 nM), this compound is well-suited as a single-agent tool for phenotypic screening assays that require concurrent modulation of both GABAergic and cholinergic pathways . Potential applications include neuronal excitability assays in primary cultures, ex vivo brain slice electrophysiology examining network oscillations, and in vivo behavioral models where combined GABAergic/cholinergic modulation is therapeutically relevant (e.g., cognitive enhancement, anxiolysis, or anticonvulsant screening). Researchers should include appropriate single-target controls (e.g., diazepam for GABA_A potentiation, donepezil for cholinesterase inhibition) to deconvolve the contributions of individual targets to the observed phenotype . Concentration-response experiments should be conducted to identify the effective concentration range for each target in the specific assay system.

Quote Request

Request a Quote for 3-((4-Methoxybenzyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.